molecular formula C4H6F6N2 B11760815 (2-Aminoethyl)bis(trifluoromethyl)amine

(2-Aminoethyl)bis(trifluoromethyl)amine

Cat. No.: B11760815
M. Wt: 196.09 g/mol
InChI Key: PRCSISGTGDSDDP-UHFFFAOYSA-N
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Description

(2-Aminoethyl)bis(trifluoromethyl)amine is a chemical compound characterized by the presence of two trifluoromethyl groups attached to an aminoethyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminoethyl)bis(trifluoromethyl)amine typically involves the reaction of 2-aminoethylamine with trifluoromethylating agents. One common method includes the use of trifluoromethyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced purification techniques such as distillation and crystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: (2-Aminoethyl)bis(trifluoromethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with various functional groups .

Mechanism of Action

The mechanism of action of (2-Aminoethyl)bis(trifluoromethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use as a drug candidate. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Uniqueness: (2-Aminoethyl)bis(trifluoromethyl)amine stands out due to the presence of trifluoromethyl groups, which impart unique chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C4H6F6N2

Molecular Weight

196.09 g/mol

IUPAC Name

N',N'-bis(trifluoromethyl)ethane-1,2-diamine

InChI

InChI=1S/C4H6F6N2/c5-3(6,7)12(2-1-11)4(8,9)10/h1-2,11H2

InChI Key

PRCSISGTGDSDDP-UHFFFAOYSA-N

Canonical SMILES

C(CN(C(F)(F)F)C(F)(F)F)N

Origin of Product

United States

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